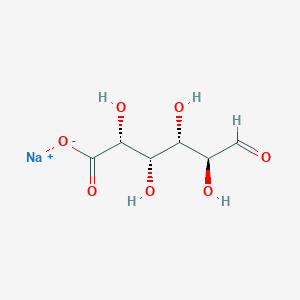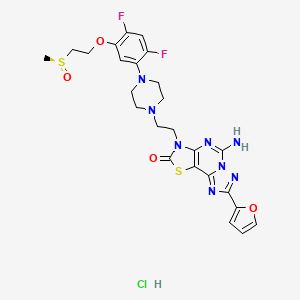
Inupadenant hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Inupadenant hydrochloride is a small molecule antagonist specifically targeting the adenosine A2A receptor (A2AR). This receptor is primarily found on immune cells and plays a crucial role in modulating immune responses. This compound is being investigated for its potential in immuno-oncology, particularly in enhancing antitumor activity by inhibiting the immunosuppressive effects of adenosine in the tumor microenvironment .
Méthodes De Préparation
The synthesis of Inupadenant hydrochloride involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically starts with the preparation of the core structure, followed by functional group modifications to introduce specific substituents. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity. Industrial production methods focus on optimizing these conditions to scale up the synthesis while maintaining consistency and quality .
Analyse Des Réactions Chimiques
Inupadenant hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water, often under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions .
Applications De Recherche Scientifique
Inupadenant hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the adenosine A2A receptor and its role in various chemical processes.
Biology: It is used to investigate the biological pathways involving the adenosine A2A receptor, particularly in immune cells.
Medicine: It is being explored as a potential therapeutic agent in immuno-oncology, with ongoing clinical trials evaluating its efficacy in combination with other treatments like pembrolizumab and chemotherapy.
Industry: It is used in the development of new immuno-oncology therapeutics and as a reference compound in drug discovery and development
Mécanisme D'action
Inupadenant hydrochloride exerts its effects by specifically targeting and inhibiting the adenosine A2A receptor on immune cells. This inhibition prevents the immunosuppressive effects of adenosine, thereby promoting the activation and proliferation of immune cells, particularly T cells. The molecular targets and pathways involved include the ATP-adenosine pathway, which is known to modulate immune responses in pathological conditions. By blocking the A2A receptor, this compound enhances the antitumor immune response, making it a promising candidate in cancer immunotherapy .
Comparaison Avec Des Composés Similaires
Inupadenant hydrochloride is compared with other adenosine A2A receptor antagonists, such as:
Ciforadenant: Another A2A receptor antagonist with similar immuno-oncology applications.
PBF-509: A selective A2A receptor antagonist being investigated for its potential in cancer therapy.
AZD4635: An A2A receptor antagonist developed by AstraZeneca for use in combination with other cancer treatments.
What sets this compound apart is its high selectivity for the A2A receptor and its ability to remain potent at high adenosine concentrations, which are often found in the tumor microenvironment. This unique profile enhances its antitumor activity compared to other A2A receptor antagonists .
Propriétés
Numéro CAS |
2411004-22-1 |
|---|---|
Formule moléculaire |
C25H27ClF2N8O4S2 |
Poids moléculaire |
641.1 g/mol |
Nom IUPAC |
7-amino-10-[2-[4-[2,4-difluoro-5-[2-[(S)-methylsulfinyl]ethoxy]phenyl]piperazin-1-yl]ethyl]-4-(furan-2-yl)-12-thia-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraen-11-one;hydrochloride |
InChI |
InChI=1S/C25H26F2N8O4S2.ClH/c1-41(37)12-11-39-19-14-17(15(26)13-16(19)27)33-7-4-32(5-8-33)6-9-34-22-20(40-25(34)36)23-29-21(18-3-2-10-38-18)31-35(23)24(28)30-22;/h2-3,10,13-14H,4-9,11-12H2,1H3,(H2,28,30);1H/t41-;/m0./s1 |
Clé InChI |
DDVRGKDOXQCEQN-YZNDQDBRSA-N |
SMILES isomérique |
C[S@](=O)CCOC1=C(C=C(C(=C1)N2CCN(CC2)CCN3C4=C(C5=NC(=NN5C(=N4)N)C6=CC=CO6)SC3=O)F)F.Cl |
SMILES canonique |
CS(=O)CCOC1=C(C=C(C(=C1)N2CCN(CC2)CCN3C4=C(C5=NC(=NN5C(=N4)N)C6=CC=CO6)SC3=O)F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



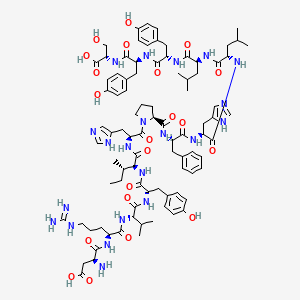
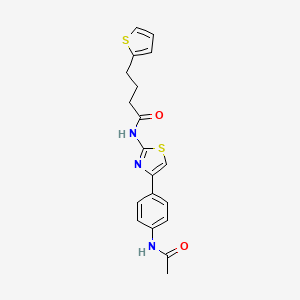
![1-[1,4-Bis(3-methylbutoxy)naphthalen-2-yl]-2-[3-(3-methylbutyl)benzimidazol-1-ium-1-yl]ethanone;bromide](/img/structure/B12373541.png)
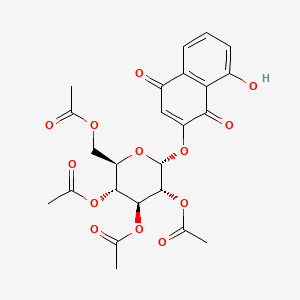
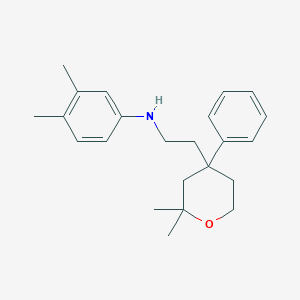
![3-[dimethyl-[3-[4-[(E,3E)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(E,3E)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium;tetraiodide](/img/structure/B12373567.png)

![3-hydroxy-N-[(E)-1H-indol-4-ylmethylideneamino]naphthalene-2-carboxamide](/img/structure/B12373583.png)


![1-[4-[4,6-bis(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-1,3,5-triazin-2-yl]phenyl]-3-(1-oxo-3H-2-benzofuran-5-yl)urea](/img/structure/B12373596.png)
